molecular formula C16H16Cl3N B215023 5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine

5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine

Cat. No. B215023
M. Wt: 328.7 g/mol
InChI Key: JVBJKGXRMGJROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as WIN 51,708 or WAY 100,635 and belongs to the class of phenanthridine derivatives.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine involves its binding to the 5-HT1A receptor subtype. This binding inhibits the activity of serotonin, which is a neurotransmitter that regulates mood, anxiety, and stress. The inhibition of serotonin activity results in the modulation of the central nervous system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine have been extensively studied in various animal models. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects. It also has potential applications in the treatment of various psychiatric disorders, such as anxiety disorders, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine in lab experiments is its high affinity and selectivity for the 5-HT1A receptor subtype. This makes it a valuable tool for studying the role of serotonin in the regulation of behavior and physiology. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several potential future directions for the research on 5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine. One of the areas of research is the development of novel compounds based on this structure with improved pharmacological properties. Another potential direction is the investigation of the role of the 5-HT1A receptor subtype in the regulation of other physiological processes, such as pain, appetite, and sleep. Additionally, the potential applications of this compound in the treatment of various neurological and psychiatric disorders warrant further investigation.
Conclusion
5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine is a synthetic compound that has been extensively studied for its potential applications in various fields of research. Its high affinity and selectivity for the 5-HT1A receptor subtype make it a valuable tool for studying the role of serotonin in the regulation of behavior and physiology. The future directions of research on this compound include the development of novel compounds with improved pharmacological properties and the investigation of its potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine involves the reaction of the appropriate starting materials. One of the commonly used methods is the reaction of 6-bromo-5-ethyl-4a,5,6,10b-tetrahydrophenanthridine with trichloromethylchloroformate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is its use as a selective serotonin receptor antagonist. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress.

properties

Product Name

5-Ethyl-6-(trichloromethyl)-4a,5,6,10b-tetrahydrophenanthridine

Molecular Formula

C16H16Cl3N

Molecular Weight

328.7 g/mol

IUPAC Name

5-ethyl-6-(trichloromethyl)-6,10b-dihydro-4aH-phenanthridine

InChI

InChI=1S/C16H16Cl3N/c1-2-20-14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(20)16(17,18)19/h3-10,12,14-15H,2H2,1H3

InChI Key

JVBJKGXRMGJROW-UHFFFAOYSA-N

SMILES

CCN1C2C=CC=CC2C3=CC=CC=C3C1C(Cl)(Cl)Cl

Canonical SMILES

CCN1C2C=CC=CC2C3=CC=CC=C3C1C(Cl)(Cl)Cl

Origin of Product

United States

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